Cas no 1891132-06-1 (2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid)

2-(3-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is a fluorinated aromatic α-keto acid derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a fluoro and methoxy substituent on the phenyl ring, enhances reactivity and selectivity in coupling reactions, making it a valuable intermediate for constructing complex molecules. The electron-withdrawing fluorine atom improves stability and influences the compound's electronic properties, while the methoxy group offers additional functionalization potential. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and agrochemicals. Its high purity and well-defined structure ensure reproducibility in synthetic workflows, supporting its use in precision chemistry applications.
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid structure
1891132-06-1 structure
Product name:2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
CAS No:1891132-06-1
MF:C9H7FO4
MW:198.147886514664
CID:5921100
PubChem ID:117287540

2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
    • EN300-1802327
    • 1891132-06-1
    • Inchi: 1S/C9H7FO4/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4H,1H3,(H,12,13)
    • InChI Key: TYNPUNBJZONGGB-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(F)C=1OC)(=O)C(=O)O

Computed Properties

  • Exact Mass: 198.03283686g/mol
  • Monoisotopic Mass: 198.03283686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.6Ų

2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1802327-0.25g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
0.25g
$1038.0 2023-09-19
Enamine
EN300-1802327-0.1g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
0.1g
$993.0 2023-09-19
Enamine
EN300-1802327-1.0g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
1g
$914.0 2023-06-03
Enamine
EN300-1802327-10g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
10g
$4852.0 2023-09-19
Enamine
EN300-1802327-2.5g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
2.5g
$2211.0 2023-09-19
Enamine
EN300-1802327-5.0g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
5g
$2650.0 2023-06-03
Enamine
EN300-1802327-0.05g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
0.05g
$948.0 2023-09-19
Enamine
EN300-1802327-10.0g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
10g
$3929.0 2023-06-03
Enamine
EN300-1802327-1g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
1g
$1129.0 2023-09-19
Enamine
EN300-1802327-5g
2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid
1891132-06-1
5g
$3273.0 2023-09-19

Additional information on 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid

Introduction to 2-(3-Fluoro-2-methoxyphenyl)-2-oxoacetic Acid (CAS No. 1891132-06-1)

2-(3-Fluoro-2-methoxyphenyl)-2-oxoacetic acid, with the CAS number 1891132-06-1, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl ring and a methoxy group, making it a valuable intermediate in the development of novel drugs and chemical processes.

The molecular formula of 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid is C9H8FNO4, and its molecular weight is approximately 205.16 g/mol. The compound's structure consists of a carboxylic acid group attached to a substituted phenyl ring, which imparts specific chemical and biological properties. The presence of the fluoro and methoxy groups on the phenyl ring enhances the compound's reactivity and stability, making it suitable for a wide range of synthetic transformations.

In the context of pharmaceutical research, 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid has been explored as a potential intermediate in the synthesis of drugs targeting various diseases. Recent studies have highlighted its role in the development of inhibitors for specific enzymes and receptors, which are crucial in the treatment of conditions such as cancer, neurodegenerative disorders, and metabolic diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation.

The synthetic pathways for producing 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid have been extensively studied and optimized to ensure high yields and purity. One common method involves the reaction of 3-fluoro-2-methoxybenzaldehyde with an appropriate carboxylic acid derivative under controlled conditions. This process can be fine-tuned to achieve the desired product with minimal side reactions, making it an attractive option for large-scale production.

Beyond its pharmaceutical applications, 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid has also found use in other areas of chemical research. Its unique structural features make it a valuable building block for the synthesis of complex organic molecules, including natural products and functional materials. For example, researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of bioactive natural products with potential therapeutic applications.

The physical properties of 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid, such as its melting point and solubility, are important considerations for its handling and storage. The compound typically appears as a white crystalline solid with a melting point ranging from 150 to 155°C. It is moderately soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO), but less so in water. These properties make it suitable for various laboratory procedures and industrial processes.

Safety is a critical aspect when working with any chemical compound, including 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid. While this compound is not classified as hazardous or toxic under standard regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, working in well-ventilated areas, and storing the compound in sealed containers away from incompatible materials.

In conclusion, 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1891132-06-1) is a versatile organic compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features and favorable physical properties make it an attractive candidate for the development of novel drugs and advanced materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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